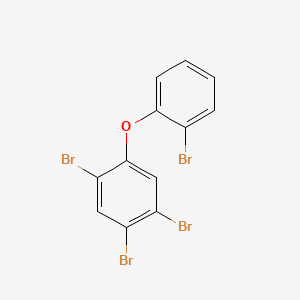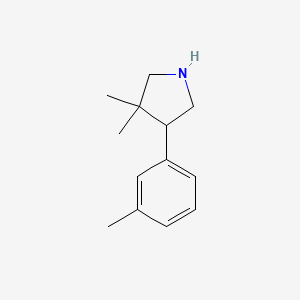
3,3-Dimethyl-4-(m-tolyl)pyrrolidine
Descripción general
Descripción
3,3-Dimethyl-4-(m-tolyl)pyrrolidine, also known as DMP, is a cyclic amine compound that is commonly used in synthetic organic chemistry. It is a versatile building block for a variety of synthetic processes, and has been used in the synthesis of many different compounds, including pharmaceuticals, agrochemicals, and polymers. DMP has been studied extensively for its potential application in various scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Enhancing Pharmacokinetic Properties
The pyrrolidine ring, a core structure in 3,3-Dimethyl-4-(m-tolyl)pyrrolidine , is widely used in medicinal chemistry to improve pharmacokinetic properties of drug candidates. The saturated five-membered ring structure contributes to the stereochemistry of molecules and allows for efficient exploration of pharmacophore space due to its sp3 hybridization .
Drug Design: Target Selectivity
In drug design, the pyrrolidine scaffold is employed to achieve target selectivity. The presence of the pyrrolidine ring in bioactive molecules has been associated with selective binding to target proteins, which is crucial for the development of new medications with fewer side effects .
Organic Electronics: Aggregation-Induced Emission
Tolyl-substituted compounds, such as 3,3-Dimethyl-4-(m-tolyl)pyrrolidine , can exhibit aggregation-induced emission (AIE). This property is significant in the field of organic electronics, particularly for the development of materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Chemical Sensing: Fluorescence-Based Sensors
The AIE characteristic of tolyl-substituted compounds also makes them suitable for use in fluorescence-based chemical sensors. These sensors can detect various substances and environmental changes, providing valuable data in real-time monitoring applications .
Synthesis of Deuterium-Labeled Compounds
3,3-Dimethyl-4-(m-tolyl)pyrrolidine: can be used in the synthesis of deuterium-labeled compounds. These isotopically labeled compounds are essential in studying the pharmacokinetics and metabolic pathways of drugs, as well as in understanding their adverse effects .
Structure-Activity Relationship (SAR) Studies
The pyrrolidine ring’s versatility allows for extensive SAR studies. By modifying the substituents on the pyrrolidine ring, researchers can systematically investigate the effects on biological activity and optimize drug candidates for better efficacy and safety .
Propiedades
IUPAC Name |
3,3-dimethyl-4-(3-methylphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-10-5-4-6-11(7-10)12-8-14-9-13(12,2)3/h4-7,12,14H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEJNQOSBDXYIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CNCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-4-(m-tolyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



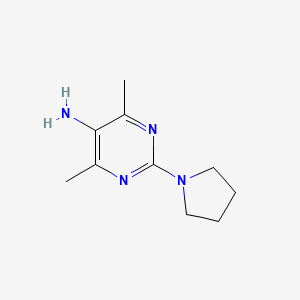
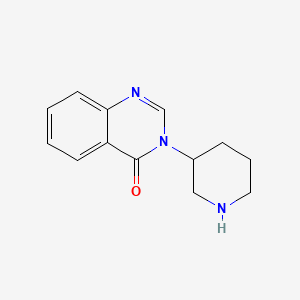
![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B1530712.png)
![8-Oxaspiro[4.5]decan-1-amine](/img/structure/B1530713.png)


![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid](/img/structure/B1530718.png)
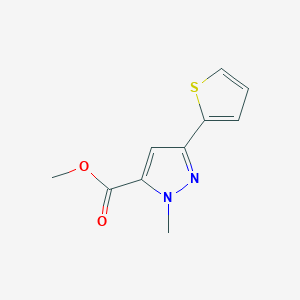

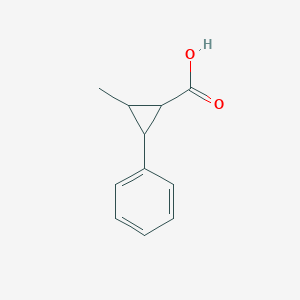
![6-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530723.png)
